molecular formula C₄₅H₆₀N₄O₁₁ B1141051 N-Desisobutyl-N-propyl Rifabutin CAS No. 75903-10-5

N-Desisobutyl-N-propyl Rifabutin

Cat. No. B1141051
CAS RN: 75903-10-5
M. Wt: 832.98
InChI Key:
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Description

“N-Desisobutyl-N-propyl Rifabutin” is a new class of rifamycins, specifically spiropiperidylrifamycins, and is used as an antibiotic . It has a molecular weight of 832.98 and a molecular formula of C45H60N4O11 .


Synthesis Analysis

While specific synthesis details for “N-Desisobutyl-N-propyl Rifabutin” were not found, research has been conducted on the synthesis of polymeric forms of Rifabutin, an antitubercular drug. These forms were based on copolymers of acrylamide with 2-acrylamido-2-methylpropanesulfonic acid and of N-vinylpyrrolidone with 2-aminoethyl methacrylate, with ionic and covalent polymer–Rifabutin bonding .

Scientific Research Applications

Drug-Membrane Interaction Studies

The influence of rifabutin and its analogs on the biophysical properties of lipid membranes was evaluated to establish a relationship between their chemical structure and activity on membranes. This research aimed at developing drugs with higher efficacy and fewer toxic effects by understanding the interaction between these compounds and biological membranes. The study utilized a range of biophysical techniques to assess how these drugs affect membrane organization, which is crucial for their antimicrobial activity (Pinheiro et al., 2013).

Clinical Applications and Resistance Studies

Rifabutin, a rifamycin antibiotic, has been used for the treatment of mycobacterial infections, including tuberculosis (TB) and Mycobacterium avium complex (MAC), especially in AIDS patients due to fewer drug-drug interactions with AIDS medications. Its pharmacokinetics, efficacy, resistance data, and side effects have been compared with those of rifampicin, indicating its significant role in treating TB and non-tuberculous mycobacterial diseases. Clinical studies have highlighted the benefits of rifabutin in patients with AIDS on protease inhibitors, in solid organ transplant patients on immunosuppressive drugs, and in patients presenting intolerable side effects related to rifampicin (Crabol et al., 2016).

Metabolism and Pharmacogenetics

The metabolism of rifabutin in humans and rats has been extensively studied, revealing over 20 biotransformation products. A study aimed to characterize these metabolites using advanced liquid chromatography-mass spectrometry techniques. This research provides insights into the drug's metabolism, which is crucial for understanding its pharmacokinetics and optimizing its clinical use (Prasad & Singh, 2010).

Drug-Drug Interactions and Pharmacogenomics

Investigations into the effects of SLCO1B1 polymorphisms on rifabutin pharmacokinetics in African HIV-infected patients with tuberculosis have shown that genetic factors significantly influence the drug's bioavailability and metabolism. This study underscores the importance of considering genetic variability when dosing rifabutin, to improve treatment outcomes and minimize toxicity (Hennig et al., 2015).

Potential for Broader Antibacterial Application

Rifabutin has shown potent in vitro activity against carbapenem-resistant Acinetobacter baumannii clinical isolates. The study highlights rifabutin's unique mechanism of cellular uptake through the siderophore receptor FhuE, suggesting its potential application against a broader range of bacterial pathogens. This research paves the way for considering rifabutin in the treatment of infections caused by drug-resistant bacteria (Trebosc et al., 2020).

Safety And Hazards

The safety data sheet for Rifabutin indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “N-Desisobutyl-N-propyl Rifabutin” were not found, it is part of a range of high-quality reference standards for pharmaceuticals, chemicals, and other industries, suggesting its potential use in research and development .

properties

IUPAC Name

[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H60N4O11/c1-11-18-49-19-16-45(17-20-49)47-33-30-31-38(53)27(7)41-32(30)42(55)44(9,60-41)58-21-15-29(57-10)24(4)40(59-28(8)50)26(6)37(52)25(5)36(51)22(2)13-12-14-23(3)43(56)46-35(39(31)54)34(33)48-45/h12-15,21-22,24-26,29,36-37,40,51-54H,11,16-20H2,1-10H3,(H,46,56)/t22-,24+,25+,26+,29-,36-,37+,40+,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBPDPKBORJVAA-CTRLBJGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N=C3C4=C5C(=C(C6=C4C(=O)C(O6)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)NC(=C5O)C3=N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCC2(CC1)N=C3C4=C5C(=C(C6=C4C(=O)[C@](O6)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](C=CC=C(C(=O)NC(=C5O)C3=N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H60N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

833.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate

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